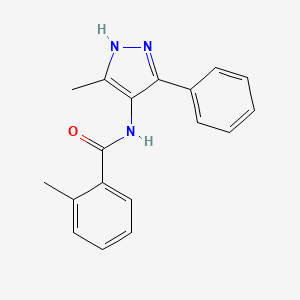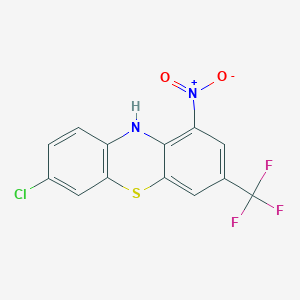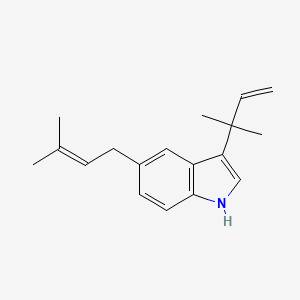![molecular formula C15H11N5 B14227419 1H-Benzimidazole, 2-[2-(1H-1,2,4-triazol-3-yl)phenyl]- CAS No. 824395-03-1](/img/structure/B14227419.png)
1H-Benzimidazole, 2-[2-(1H-1,2,4-triazol-3-yl)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Benzimidazole, 2-[2-(1H-1,2,4-triazol-3-yl)phenyl]- is a heterocyclic compound that combines the structural features of benzimidazole and triazole. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, material science, and catalysis. The unique arrangement of nitrogen atoms within its structure imparts distinct chemical and biological properties, making it a valuable subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 2-[2-(1H-1,2,4-triazol-3-yl)phenyl]- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ortho-phenylenediamine with benzaldehyde derivatives in the presence of an oxidizing agent such as sodium metabisulfite . This reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to yield the desired benzimidazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
1H-Benzimidazole, 2-[2-(1H-1,2,4-triazol-3-yl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the benzimidazole and triazole rings can be targeted.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of alkylated benzimidazole derivatives.
科学的研究の応用
1H-Benzimidazole, 2-[2-(1H-1,2,4-triazol-3-yl)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Exhibits potential as an anticancer agent by inhibiting protein kinases and other molecular targets.
Medicine: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of advanced materials with specific optical and electronic properties.
作用機序
The mechanism of action of 1H-Benzimidazole, 2-[2-(1H-1,2,4-triazol-3-yl)phenyl]- involves its interaction with various molecular targets. For instance, as an anticancer agent, it acts by inhibiting protein kinases, topoisomerases, and other enzymes involved in cell proliferation . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
類似化合物との比較
Similar Compounds
- 1H-Benzimidazole, 2-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]
- 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene
Uniqueness
1H-Benzimidazole, 2-[2-(1H-1,2,4-triazol-3-yl)phenyl]- stands out due to its unique combination of benzimidazole and triazole rings, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and form stable complexes with metal ions makes it a versatile compound in both research and industrial applications.
特性
CAS番号 |
824395-03-1 |
|---|---|
分子式 |
C15H11N5 |
分子量 |
261.28 g/mol |
IUPAC名 |
2-[2-(1H-1,2,4-triazol-5-yl)phenyl]-1H-benzimidazole |
InChI |
InChI=1S/C15H11N5/c1-2-6-11(10(5-1)14-16-9-17-20-14)15-18-12-7-3-4-8-13(12)19-15/h1-9H,(H,18,19)(H,16,17,20) |
InChIキー |
JIVKLZCNXILVQA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)C4=NC=NN4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenol, 2-[(1S)-1,2,2-trimethyl-1-[[(1R)-1-phenylethyl]amino]propyl]-](/img/structure/B14227336.png)
![4-Ethenyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14227340.png)
![(Z)-[(1S)-1-carboxy-2-methylpropyl]-hydroxyimino-oxidoazanium](/img/structure/B14227341.png)
![1-[4-(5-Acetyl-6-methylpyridin-2-yl)phenyl]ethan-1-one](/img/structure/B14227349.png)
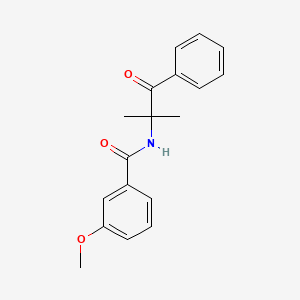
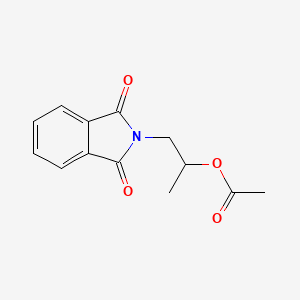
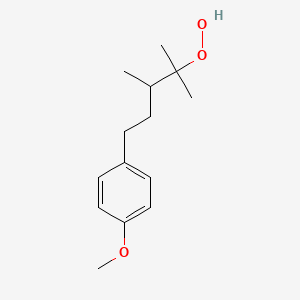
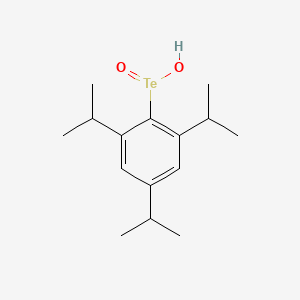
![(2R)-3-[(1,3-Thiazol-4-yl)oxy]propane-1,2-diol](/img/structure/B14227382.png)
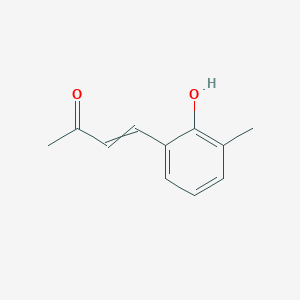
![N-(6-Aminopyridin-2-yl)-N'-[2-(piperidin-1-yl)ethyl]urea](/img/structure/B14227404.png)
